2-Chloroquinoxaline-6-sulphonyl chloride
Description
The Quinoxaline (B1680401) Ring System: Significance in Heterocyclic Chemistry and Synthetic Applications
The quinoxaline scaffold, also known as benzopyrazine, is a nitrogen-containing heterocyclic system formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. mdpi.comrsc.org This structural motif is of immense interest in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives. mdpi.com Quinoxaline-based compounds have been investigated for a multitude of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial agents. mdpi.commdpi.commdpi.com The planar, aromatic nature of the quinoxaline system allows it to interact with various biological targets, and its electron-deficient pyrazine ring influences its chemical reactivity, making it a valuable core for drug design and discovery. nih.govresearchgate.net
The synthesis of the quinoxaline ring is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This straightforward approach allows for the introduction of various substituents onto the heterocyclic framework, enabling the systematic modification of its biological and physical properties. Furthermore, quinoxaline derivatives serve as key components in materials science, finding use as dyes, organic semiconductors, and corrosion inhibitors. mdpi.com
Sulfonyl Chlorides as Versatile Synthetic Intermediates: Fundamental Principles
Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and important class of organic compounds used extensively as synthetic intermediates. magtech.com.cn Their utility stems primarily from the electrophilic nature of the sulfur atom, making them susceptible to attack by a wide range of nucleophiles. The most common transformation of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides (R-SO₂-NR'R''), a functional group present in numerous commercially available drugs. mdpi.comresearchgate.net This reaction is a cornerstone of medicinal chemistry for producing compounds with diuretic, antibacterial, and anticancer properties. researchgate.netresearchgate.net
The synthesis of sulfonyl chlorides is often accomplished via the chlorosulfonation of aromatic compounds using chlorosulfonic acid (ClSO₃H). researchgate.netorgsyn.org This electrophilic aromatic substitution reaction introduces the -SO₂Cl group directly onto an aromatic ring. orgsyn.org Beyond forming sulfonamides, sulfonyl chlorides can be converted into other important derivatives such as sulfonate esters (from reaction with alcohols) and sulfones. magtech.com.cnnih.gov They also serve as precursors for sulfonyl radicals in various coupling reactions. magtech.com.cn
Contextualization of 2-Chloroquinoxaline-6-sulphonyl chloride as a Key Synthetic Building Block
2-Chloroquinoxaline-6-sulphonyl chloride is a bifunctional molecule that combines the key chemical features of both a substituted quinoxaline and an aromatic sulfonyl chloride. This dual reactivity makes it an exceptionally valuable building block for the synthesis of complex heterocyclic compounds. smolecule.com The compound possesses two distinct reactive sites:
The C2-Chloro Substituent: The chlorine atom at the 2-position of the quinoxaline ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms in the pyrazine ring decrease the electron density at this position, facilitating its displacement by various nucleophiles such as amines, alcohols, and thiols. researchgate.netrasayanjournal.co.in
The C6-Sulfonyl Chloride Group: The sulfonyl chloride moiety on the benzene ring is a highly reactive electrophilic center, primarily used to react with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. mdpi.comresearchgate.net
The presence of these two distinct reactive centers allows for selective and sequential functionalization. Depending on the reaction conditions and the nature of the nucleophile, one site can be reacted preferentially over the other, enabling the construction of diverse molecular libraries from a single starting material. researchgate.net This strategic functionalization is a key advantage in drug discovery, where derivatives are synthesized to explore structure-activity relationships (SAR). researchgate.net For instance, the sulfonyl chloride group can be converted into a range of sulfonamides, while the C2-chloro position can be modified to introduce other pharmacologically relevant groups. nih.gov
Physicochemical Properties of 2-Chloroquinoxaline-6-sulphonyl chloride
| Property | Value |
| Molecular Formula | C₈H₄Cl₂N₂O₂S |
| Molecular Weight | 263.10 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in various organic solvents; insoluble in water. smolecule.com |
Synthetic Applications and Reactivity of 2-Chloroquinoxaline-6-sulphonyl chloride
The primary utility of 2-Chloroquinoxaline-6-sulphonyl chloride lies in its capacity to serve as a scaffold for generating a variety of derivatives through reactions at its two electrophilic centers. The table below outlines its principal reactions.
| Reaction Type | Nucleophile/Reagent | Reactive Site | Product Class | Significance |
| Sulfonamide Formation | Primary/Secondary Amines (R-NH₂) | Sulfonyl Chloride (-SO₂Cl) | 2-Chloroquinoxaline-6-sulfonamides | Access to a wide range of biologically active sulfonamides with potential anticancer, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov |
| Sulfonate Ester Formation | Alcohols (R-OH) | Sulfonyl Chloride (-SO₂Cl) | 2-Chloroquinoxaline-6-sulfonates | Creation of sulfonate esters, which can act as leaving groups or be biologically active themselves. |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | C2-Chloride (-Cl) | 2-Substituted-6-chloroquinoxalines | Introduction of diverse functional groups at the C2 position, which is crucial for modulating the biological activity of the quinoxaline core. rasayanjournal.co.in |
| Sequential Functionalization | 1. Amine (for sulfonamide) 2. Amine/Alcohol/Thiol (for SNAr) | 1. -SO₂Cl 2. -Cl | Di-substituted quinoxalines | Stepwise synthesis allows for the creation of complex and precisely designed molecules for targeted applications. |
Properties
Molecular Formula |
C8H4Cl2N2O2S |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-chloro-1,6-naphthyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O2S/c9-8-7(15(10,13)14)3-5-4-11-2-1-6(5)12-8/h1-4H |
InChI Key |
WQTADZZTBSAPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(N=C21)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloroquinoxaline 6 Sulphonyl Chloride
Direct Sulfonation Protocols
Direct sulfonation represents a primary strategy for synthesizing 2-chloroquinoxaline-6-sulphonyl chloride. This approach involves the direct introduction of the sulfonyl chloride moiety onto a quinoxaline (B1680401) scaffold, a method prized for its atom economy and straightforward nature.
Chlorosulfonation of Precursor Quinoxaline Derivatives
The most prevalent direct method is the electrophilic chlorosulfonation of a 2-chloroquinoxaline (B48734) precursor. nih.gov This reaction is typically achieved by treating the 2-chloroquinoxaline with chlorosulfonic acid (ClSO₃H). mdpi.comnih.gov The quinoxaline substrate is subjected to the strong electrophilic reagent, leading to the substitution of a hydrogen atom on the benzene (B151609) portion of the bicyclic system with the -SO₂Cl group. Several quinoxaline derivatives, such as 2,3-diphenylquinoxaline (B159395), have also been successfully used as precursors for creating the corresponding 6-sulfonyl chloride derivative. mdpi.com
The notable regioselectivity of this reaction, which overwhelmingly favors the C6 position, is a direct consequence of the electronic properties of the quinoxaline ring system. The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the entire molecule towards electrophilic attack. However, this deactivation is more pronounced in the pyrazine ring itself. Consequently, electrophilic substitution occurs preferentially on the homocyclic benzene ring.
Within the benzene ring, the C6 and C7 positions are electronically favored for substitution. The precise mechanism of chlorosulfonation with chlorosulfonic acid is understood to proceed via an electrophilic aromatic substitution pathway. At lower temperatures, chlorosulfonic acid can generate the highly electrophilic species, SO₂Cl⁺. stackexchange.com This electrophile then attacks the electron-rich C6 position of the 2-chloroquinoxaline, leading to the formation of the desired product. This regioselectivity is crucial for ensuring the synthesis of the correct isomer for subsequent applications. nih.gov
Optimization of Reaction Parameters and Catalyst Systems
Achieving high yield and purity in the chlorosulfonation of 2-chloroquinoxaline necessitates careful optimization of various reaction parameters. While the reaction is often performed without a catalyst, control over the conditions is paramount to minimize side-product formation. nih.gov Key parameters include reaction temperature, stoichiometry, and reaction time. For instance, the quantity of chlorosulfonic acid used is a critical variable; an excess is typically required to drive the reaction to completion, but too large an excess can lead to increased byproducts. Temperature control is also vital, as chlorosulfonations are highly exothermic.
Table 1: Key Parameters for Optimization in Direct Chlorosulfonation
| Parameter | Influence on Reaction | Typical Considerations |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions or decomposition. | Often performed at low to ambient temperatures to control exothermicity. mdpi.com |
| Reagent Ratio | The molar ratio of chlorosulfonic acid to the quinoxaline substrate impacts conversion efficiency. | A significant excess of chlorosulfonic acid is generally used. mdpi.com |
| Reaction Time | Sufficient time is needed for complete conversion of the starting material. | Monitored by techniques like TLC or HPLC to determine the reaction endpoint. |
Scalability and Process Intensification Studies (e.g., Continuous Production)
Translating the direct chlorosulfonation of quinoxalines from a laboratory setting to industrial-scale production introduces significant challenges, primarily related to the hazardous nature of chlorosulfonic acid and the highly exothermic reaction profile. nih.gov To address these issues, process intensification studies have focused on the implementation of continuous flow chemistry. mdpi.com
Continuous Stirred-Tank Reactors (CSTRs) have been employed to improve safety, heat transfer, and process control. nih.gov This approach avoids the accumulation of large quantities of energetic reaction mixtures, a major hazard in large-scale batch processing. By using a system of CSTRs in series, manufacturers can achieve high throughput and consistent product quality while maintaining a much smaller and safer reactor volume. nih.govmdpi.com This continuous production model represents a significant advancement in the safe and efficient manufacturing of aryl sulfonyl chlorides.
Multi-step Convergent Syntheses
Alternative to direct functionalization, multi-step convergent syntheses offer greater flexibility and control. In this approach, the final molecule is assembled from smaller, pre-functionalized fragments, allowing for the strategic construction of the target compound.
Strategic Approaches for Constructing the 2-Chloroquinoxaline Core
The foundational reaction for building the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov In a convergent synthesis for 2-chloroquinoxaline-6-sulphonyl chloride, this strategy is adapted by using a pre-functionalized o-phenylenediamine.
A representative convergent route begins with an aniline (B41778) derivative that already contains the desired sulfonyl group, which is then elaborated into the required o-phenylenediamine. This intermediate is then cyclized. For example, a 6-(substituted-sulfonyl)-1,4-dihydroquinoxaline-2,3-dione can be prepared and subsequently treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2,3-dichloroquinoxaline (B139996) derivative. researchgate.net This dichloro intermediate can then be selectively manipulated to produce the final 2-chloroquinoxaline-6-sulphonyl chloride. This method circumvents the often harsh conditions of direct chlorosulfonation on the final quinoxaline ring system.
Introduction of the Sulfonyl Chloride Functionality
The direct introduction of a sulfonyl chloride moiety onto the quinoxaline scaffold is a primary method for synthesizing 2-chloroquinoxaline-6-sulphonyl chloride and its analogues. This transformation is typically achieved through electrophilic substitution using chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The reactivity and regioselectivity of this reaction are influenced by the substituents already present on the quinoxaline ring.
In a common procedure, the quinoxaline substrate is treated directly with chlorosulfonic acid, often in excess and under controlled temperature conditions, typically at 0°C or room temperature, to manage the exothermic nature of the reaction. For instance, the synthesis of 2,3-diphenylquinoxaline-6-sulfonyl chloride involves the treatment of 2,3-diphenylquinoxaline with chlorosulfonic acid at room temperature to afford the desired product in a 76% yield. mdpi.com Similarly, treating 2-(4-methoxyphenyl)-quinoxaline with chlorosulfonic acid yields the corresponding quinoxaline sulfonyl chloride in a high yield of 85%. mdpi.comresearchgate.net
The reaction can be performed neat (without a solvent) or in the presence of a solvent like chloroform (B151607). For example, the synthesis of a quinoxaline 1,4-dioxide sulfonyl chloride derivative was achieved by reacting the starting material with chlorosulfonic acid in chloroform at 60°C for 4 hours. researchgate.net The choice of conditions depends on the stability and solubility of the specific quinoxaline derivative. Following the sulfonation, the reaction mixture is typically quenched by carefully pouring it onto crushed ice, which precipitates the sulfonyl chloride product. The crude product can then be isolated by filtration and purified. This direct chlorosulfonation remains a widely used and effective method due to its straightforward nature and the commercial availability of chlorosulfonic acid. mdpi.comnih.gov
Green Chemistry Approaches in 2-Chloroquinoxaline-6-sulphonyl chloride Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient synthetic routes for quinoxaline derivatives, including sulfonyl chlorides. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
Solvent-free, or neat, reaction conditions represent a significant green chemistry approach, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. The direct chlorosulfonation of quinoxaline derivatives using chlorosulfonic acid is often conducted without any additional solvent. mdpi.comresearchgate.net
Research has highlighted facile and efficient solvent- and catalyst-free protocols for synthesizing quinoxaline sulfonamide derivatives. researchgate.net In one of the key steps of these syntheses, the intermediate quinoxaline sulfonyl chloride (QSC) is prepared by the direct reaction of a methoxyphenyl quinoxaline with chlorosulfonic acid. mdpi.comresearchgate.net This step, proceeding in high yield without a solvent, underscores the viability of solvent-free conditions. The reaction between the quinoxaline and the sulfonating agent occurs directly, minimizing waste and simplifying the work-up procedure, which typically only involves quenching with ice water to precipitate the product. researchgate.netresearchgate.net The trend towards solvent-free synthesis is also seen in the preparation of quinoxaline precursors, where solid acid catalysts or specific reagents like hexafluoroisopropanol can facilitate reactions without a bulk solvent medium. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts.
This technology has been successfully applied to the synthesis of quinoxaline sulfonyl chloride precursors. A key example is the synthesis of quinoxaline-6-sulfonyl chloride from 2,3-quinoxalinedione. Under microwave irradiation, this conversion was achieved in an excellent yield of 88%. mdpi.com In other related syntheses, microwave heating has been shown to reduce reaction times from hours to mere minutes while simultaneously increasing product yields. For instance, the conversion of various bromide compounds to sodium sulfonates, which are direct precursors to sulfonyl chlorides, was significantly optimized using microwave irradiation. nih.govnih.gov
The table below summarizes the enhancement in yield and reduction in reaction time achieved through microwave-assisted synthesis compared to conventional heating for the formation of a sulfonyl chloride precursor.
| Entry | Heating Method | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Conventional | H₂O | 48 h | 100 | 27 | nih.gov |
| 2 | Conventional | EtOH:H₂O (2:1) | 24 h | 100 | 37 | nih.gov |
| 3 | Microwave | EtOH:H₂O (2:1) | 10 min | 150 | 41 | nih.gov |
| 4 | Microwave | THF:EtOH:H₂O (1:2:2) | 15 min | 160 | 50 | nih.gov |
Data adapted from a study on the synthesis of sodium sulfonate precursors of sulfonyl chlorides. nih.gov
These findings demonstrate that microwave-assisted synthesis provides a more efficient and sustainable alternative for preparing 2-chloroquinoxaline-6-sulphonyl chloride and related intermediates. mdpi.comnih.gov
Alternative Precursor Functionalization and Sulfonyl Chloride Formation
Beyond direct chlorosulfonation, alternative synthetic strategies focus on the functionalization of precursors that already contain the quinoxaline core. These methods can offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions. One prominent alternative involves a two-step sequence starting from a primary sulfonamide. Another established route is the Sandmeyer-type reaction, which utilizes an amino group as a handle to introduce the sulfonyl chloride functionality. nih.govorgsyn.org
A modern and highly selective method for preparing sulfonyl chlorides proceeds via the corresponding primary sulfonamides. nih.govnih.govacs.org This strategy involves the initial synthesis of the primary sulfonamide, such as 2-chloroquinoxaline-6-sulfonamide, which would then be converted to the target sulfonyl chloride. This approach is particularly valuable when direct chlorosulfonation is problematic or leads to undesired side reactions.
The conversion of primary sulfonamides to sulfonyl chlorides can be effectively achieved using pyrylium (B1242799) salts as activating reagents. nih.govnih.gov This method is noted for its high selectivity and mild conditions. The reaction typically involves treating the primary sulfonamide with an activating agent like a pyrylium salt, which facilitates the transformation into the more reactive sulfonyl chloride. This contrasts with classical methods that often require harsh reagents. The development of such protocols allows primary sulfonamides, which are often stable and easily prepared, to serve as versatile precursors to sulfonyl chlorides and other sulfonyl derivatives. nih.govacs.org
Mechanistic Investigations and Chemical Reactivity of 2 Chloroquinoxaline 6 Sulphonyl Chloride
Reactivity Profiles of the Sulfonyl Chloride Moiety (-SO2Cl)
The sulfonyl chloride group is a highly electrophilic functional group, making the sulfur atom susceptible to attack by a wide array of nucleophiles. The reactivity of this moiety in 2-chloroquinoxaline-6-sulphonyl chloride is influenced by the electron-withdrawing nature of the quinoxaline (B1680401) ring system.
Nucleophilic Substitution Pathways at the Sulfur Atom
Nucleophilic substitution at the sulfonyl sulfur atom is a cornerstone of the reactivity of sulfonyl chlorides. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. mdpi.comnih.gov In this concerted process, the nucleophile attacks the sulfur atom, leading to the formation of a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. mdpi.com
Reaction Kinetics and Thermodynamics with Diverse Nucleophiles
While specific kinetic and thermodynamic data for the reaction of 2-chloroquinoxaline-6-sulphonyl chloride with various nucleophiles are not extensively documented in the literature, general trends can be inferred from studies on analogous arenesulfonyl chlorides. The rates of these reactions are dependent on the nucleophilicity of the attacking species and the electrophilicity of the sulfonyl sulfur.
Kinetic studies on the reactions of α-chloroacetanilides with benzylamines have shown a stepwise mechanism with a rate-limiting expulsion of the chloride leaving group from a zwitterionic tetrahedral intermediate. nih.gov The reaction rates are influenced by the substituents on both the nucleophile and the substrate. nih.gov For arenesulfonyl chlorides, the chloride exchange rates have been shown to follow the Hammett equation, with a positive ρ-value indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction. nih.gov
Illustrative Kinetic Data for Reactions of Arenesulfonyl Chlorides
| Arenesulfonyl Chloride | Nucleophile | Solvent | Second-Order Rate Constant (k) [Unit] | Reference |
| Benzenesulfonyl chloride | Cl⁻ | Not Specified | 1.33 x 10⁻⁴ [Unit not specified] | mdpi.com |
| 4-Methylbenzenesulfonyl chloride | Cl⁻ | Not Specified | 0.67 x 10⁻⁴ [Unit not specified] | mdpi.com |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Cl⁻ | Not Specified | 6.10 x 10⁻⁴ [Unit not specified] | mdpi.com |
This table presents illustrative data for analogous compounds to demonstrate general reactivity trends and does not represent data for 2-chloroquinoxaline-6-sulphonyl chloride.
Thermodynamic investigations into the binding of sulfonamide derivatives to biological targets have revealed that the position of substituents can significantly influence the thermodynamic profile of the interaction. magtech.com.cn
Role of Leaving Group Ability and Solvent Effects
The chloride ion is a good leaving group in nucleophilic substitution reactions at the sulfonyl sulfur due to its ability to stabilize the negative charge. nih.gov The efficiency of the leaving group is a critical factor in determining the reaction rate. In general, weaker bases are better leaving groups. nih.gov
Solvents play a crucial role in modulating the reactivity of sulfonyl chlorides. rsc.org The solvent can influence reaction rates by stabilizing or destabilizing the reactants, transition states, and products. rsc.org Polar solvents can stabilize the developing charges in the transition state of a nucleophilic substitution reaction, thereby accelerating the reaction. However, the specific type of polar solvent is important. Polar protic solvents can solvate the nucleophile, potentially reducing its reactivity, while polar aprotic solvents are often favored for SN2 reactions. rsc.org The influence of the solvent on the reaction can be complex, involving multiple types of intermolecular interactions. researchgate.net
In situ Generation and Reactivity of Sulfene (B1252967) Intermediates
Under certain conditions, particularly in the presence of a strong, non-nucleophilic base, sulfonyl chlorides can undergo an elimination reaction to form highly reactive sulfene intermediates (R-CH=SO2). magtech.com.cn This pathway is an alternative to direct nucleophilic substitution at the sulfur atom. The in situ generated sulfenes can then react with various nucleophiles. While the formation of sulfenes from arenesulfonyl chlorides is less common than from alkanesulfonyl chlorides bearing an α-hydrogen, it remains a potential reaction pathway depending on the reaction conditions.
Radical and Ionic Reaction Mechanisms Involving the -SO2Cl Group
Beyond nucleophilic substitution and elimination, the sulfonyl chloride group can participate in radical and ionic reactions. magtech.com.cn Sulfonyl chlorides can be sources of sulfonyl radicals (RSO2•) under photolytic or radical-initiated conditions. These radicals can then participate in various addition and substitution reactions. magtech.com.cn Ionic reactions, other than direct nucleophilic substitution, can also occur, often involving the generation of a sulfonyl cation under strongly ionizing conditions, although this is a less common pathway for arenesulfonyl chlorides.
Reactivity of the 2-Chloroquinoxaline (B48734) Scaffold
The 2-chloroquinoxaline scaffold possesses its own distinct reactivity, primarily centered around the chloro substituent at the C2 position. The quinoxaline ring is an electron-deficient heteroaromatic system, which activates the C2 position towards nucleophilic aromatic substitution (SNAr).
Studies on the reactivity of 2,3-dichloroquinoxaline (B139996) derivatives have shown that the chlorine atom at the C2 or C3 position is susceptible to nucleophilic attack. nih.govresearchgate.net The regioselectivity of the substitution can be influenced by the electronic effects of other substituents on the quinoxaline ring. For instance, in 6-bromo-2,3-dichloroquinoxaline, the chlorine at the C3 position was found to be more reactive towards hydrazine (B178648) hydrate, which was attributed to the -R effect of the bromine atom. nih.gov This suggests that the sulfonyl chloride group at the C6 position of 2-chloroquinoxaline-6-sulphonyl chloride will also influence the reactivity of the C2-chloro group through its electronic effects. The synthesis of various quinoxaline sulfonamide derivatives has been achieved through the reaction of quinoxaline sulfonyl chloride with different amines. researchgate.netmdpi.com
The condensation of 2-chloroquinoxaline with various substituted amines can be accelerated using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. researchgate.net This highlights the utility of this reaction in synthesizing a diverse range of quinoxaline derivatives.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The quinoxaline ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in the pyrazine (B50134) ring. This inherent electron deficiency makes the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms (C2 and C3), susceptible to attack by nucleophiles. The substitution of a halogen, such as chlorine, at the C2-position provides a suitable leaving group, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govnih.gov
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (chloride ion) to restore aromaticity. nih.gov For quinoxaline derivatives, SNAr reactions at the C2-position are well-documented. rsc.orgsapub.org For instance, 2-chloroquinoxaline readily reacts with various nucleophiles, including amines and hydroxide (B78521) ions, to yield the corresponding substituted products. sapub.orgpharmacophorejournal.com The reaction proceeds preferentially at the C2-chloro position over other potential reaction sites under many conditions. rsc.org
A variety of nucleophiles can be employed to displace the C2-chlorine atom, leading to a diverse range of substituted quinoxaline derivatives.
| Nucleophile Type | Example Nucleophile | Product Type |
| O-Nucleophiles | Hydroxide (OH⁻), Alkoxides (RO⁻) | 2-Quinoxalinones, 2-Alkoxyquinoxalines |
| N-Nucleophiles | Ammonia (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | 2-Aminoquinoxalines |
| S-Nucleophiles | Thiolates (RS⁻) | 2-(Alkylthio)quinoxalines |
Influence of the Sulfonyl Chloride Group at C6 on SNAr Reactivity
The presence of a strongly electron-withdrawing group on the aromatic ring significantly accelerates the rate of SNAr reactions. nih.govrsc.org The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing substituent. When positioned at C6 on the quinoxaline ring, it exerts a strong deactivating effect on the benzene (B151609) portion of the molecule towards electrophilic attack, but a powerful activating effect towards nucleophilic attack on the pyrazine ring.
Substituent Effects and Electronic Perturbations
The reactivity of 2-chloroquinoxaline-6-sulphonyl chloride in SNAr reactions can be further modulated by the presence of other substituents on the quinoxaline ring. The electronic nature of these additional groups can either enhance or diminish the rate of substitution at the C2 position.
Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., nitro, cyano) on the benzene ring would further increase the electrophilicity of the C2-carbon and stabilize the Meisenheimer intermediate, leading to an even faster reaction rate. mdpi.com For example, in quinoxaline 1,4-di-N-oxides, the presence of electron-withdrawing groups has been shown to facilitate bioreduction, a process initiated by nucleophilic interaction. mdpi.com
Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., methyl, methoxy) on the benzene ring would decrease the rate of SNAr at C2. mdpi.com These groups donate electron density to the aromatic system, reducing the electrophilicity of the C2-carbon and destabilizing the anionic intermediate.
Steric Effects: Bulky substituents, particularly those near the C2 position (e.g., at C3), could sterically hinder the approach of the incoming nucleophile, potentially slowing the reaction rate. acs.org
Electrophilic Substitution Reactions on the Quinoxaline Ring
The quinoxaline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. However, electrophilic substitution can occur on the benzene portion of the molecule, though typically under forcing conditions. The introduction of the sulfonyl chloride group at the C6 position is itself a key example of an electrophilic aromatic substitution reaction, namely chlorosulfonation. rsc.orgnih.gov
The reaction involves treating the parent quinoxaline or a substituted derivative with chlorosulfonic acid (ClSO₃H). rsc.orgnih.gov The electrophile, likely SO₃ or a related species generated in the strong acid, attacks the electron-rich benzene ring. The substitution occurs preferentially at the C6 (and C7) position, which is para to one of the ring fusion carbons and meta to the other, representing the most activated positions on the deactivated ring. The presence of an activating group on the benzene ring would facilitate this reaction, while a deactivating group would hinder it. Conversely, once the strongly deactivating -SO₂Cl group is installed at C6, further electrophilic substitution on the benzene ring becomes exceedingly difficult.
Reductive and Oxidative Transformation Pathways of the Quinoxaline System
The quinoxaline core can undergo both reductive and oxidative transformations, altering the oxidation state of the heterocyclic ring or its substituents.
Reductive Pathways: The pyrazine ring of the quinoxaline system is susceptible to reduction.
Catalytic Hydrogenation: Asymmetric hydrogenation of 2-substituted quinoxalines using various chiral transition-metal catalysts can produce optically active 1,2,3,4-tetrahydroquinoxalines. acs.org This complete saturation of the pyrazine ring is a common reductive pathway.
Hydride Reduction: Partial reduction to 1,2- or 1,4-dihydroquinoxaline derivatives can be achieved using reducing agents like sodium borohydride. pharmacophorejournal.com
Deoxygenation of N-Oxides: If the quinoxaline system is first oxidized to an N-oxide, a common reductive pathway is the deoxygenation of the N-oxide groups. This can be accomplished with a variety of reagents, including trivalent phosphorus compounds or catalytic hydrogenation, to regenerate the parent quinoxaline. nih.gov The reduction of quinoxaline-1,4-dioxides is a key step in their mechanism of antibacterial action. nih.gov
Oxidative Pathways: The quinoxaline ring can also be oxidized at several positions.
N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized using reagents like peroxy acids to form quinoxaline-N-oxides, and further to quinoxaline-1,4-di-N-oxides. rsc.orgorientjchem.org This transformation significantly alters the electronic properties and biological activity of the molecule. orientjchem.org
Side-Chain Oxidation: Alkyl substituents attached to the benzene ring can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., with potassium permanganate), often leaving the heterocyclic ring system intact. pharmacophorejournal.com
Oxidative Ring Cleavage: Under harsh photoinduced or biological conditions, oxidative cleavage of the quinone ring can occur, leading to the formation of dicarboxylic acids or other degradation products. nih.gov For instance, some microorganisms can cleave the quinonic ring of fused naphthoquinones, a related structural class. nih.gov
Derivatization and Functionalization Strategies Enabled by 2 Chloroquinoxaline 6 Sulphonyl Chloride
Synthesis of Quinoxaline-Containing Sulfonamide Derivatives
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry. mdpi.com The reaction of 2-chloroquinoxaline-6-sulfonyl chloride with amines provides a direct route to quinoxaline (B1680401) sulfonamides, which are of significant interest for their potential therapeutic applications. mdpi.com
The most fundamental transformation of 2-chloroquinoxaline-6-sulfonyl chloride is its condensation with primary and secondary amines to yield the corresponding N-substituted sulfonamides. rsc.orglibretexts.org This reaction typically proceeds by nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride group. libretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. rsc.org A wide variety of structurally diverse amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, leading to a large library of quinoxaline sulfonamides. rsc.org The reaction is generally efficient, providing good to excellent yields. rsc.org
Research has shown that primary amines tend to react more rapidly than secondary amines, a difference attributed to their higher nucleophilicity and lower steric hindrance. rsc.org Microwave-assisted, solvent-free conditions have also been developed, offering an environmentally benign and efficient protocol for this transformation. rsc.org
| Amine Type | Reactant Amine | Resulting Sulfonamide Structure | Reaction Conditions |
|---|---|---|---|
| Primary Aliphatic | Methanamine | N-methyl-2-chloroquinoxaline-6-sulfonamide | Base in aprotic solvent |
| Secondary Aliphatic | Pyrrolidine | 2-chloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | 1,4-dioxane (B91453), reflux |
| Primary Aromatic | Aniline (B41778) | N-phenyl-2-chloroquinoxaline-6-sulfonamide | Pyridine, Methanol, Microwave |
| Secondary Heterocyclic | Dibenzyloamine | N,N-dibenzyl-2-chloroquinoxaline-6-sulfonamide | Anhydrous DMF |
The reliable and high-yielding nature of the sulfonylation reaction makes 2-chloroquinoxaline-6-sulfonyl chloride an ideal scaffold for diversity-oriented synthesis. rsc.org This strategy aims to rapidly generate large collections of structurally diverse compounds for high-throughput screening and the discovery of new bioactive molecules. By reacting the parent sulfonyl chloride with a wide array of commercially available or readily synthesized primary and secondary amines, a library of N-substituted quinoxaline sulfonamides with varied steric and electronic properties can be assembled. mdpi.comrsc.org This approach has been instrumental in exploring the structure-activity relationships of quinoxaline sulfonamides for various biological targets. mdpi.com The resulting library of compounds can then be screened for a range of pharmacological activities, enhancing the potential for lead compound identification. mdpi.com
A key feature of the derivatization of 2-chloroquinoxaline-6-sulfonyl chloride is the high degree of regioselectivity observed in its reactions with nucleophiles. The sulfonyl chloride group at the C-6 position is significantly more reactive towards nucleophilic attack by amines than the chlorine atom at the C-2 position of the quinoxaline ring. mdpi.com This differential reactivity allows for the selective formation of sulfonamides without disturbing the 2-chloro substituent under standard reaction conditions. mdpi.comrasayanjournal.co.in This chemoselectivity is crucial as it preserves the 2-chloro position for subsequent functionalization, such as the construction of fused heterocyclic systems.
In reactions involving chiral primary or secondary amines, the stereochemical integrity of the amine's chiral center is typically preserved during the sulfonamide bond formation. The reaction does not involve the chiral center directly, so the resulting sulfonamide retains the stereochemistry of the starting amine.
Construction of Polycyclic and Fused Heterocyclic Systems
The 2-chloroquinoxaline (B48734) moiety, particularly after its conversion to a sulfonamide, serves as a valuable platform for synthesizing more complex, fused heterocyclic structures. The chlorine atom at the C-2 position becomes the reactive handle for annulation reactions, where a new ring is fused onto the quinoxaline core.
Annulation, or ring-forming, reactions with binucleophiles are a powerful strategy for building fused systems. nih.gov Thioureas are particularly effective binucleophiles for this purpose. johnshopkins.eduresearchgate.net In these reactions, the thiourea (B124793) molecule uses its two nucleophilic centers (sulfur and nitrogen) to react with the quinoxaline scaffold, leading to the formation of a new five-membered thiazole (B1198619) ring. johnshopkins.edu This type of cyclization is a key step in creating thiazolo[4,5-b]quinoxaline derivatives. johnshopkins.eduresearchgate.net The reaction typically involves nucleophilic attack at the C-2 position of the quinoxaline ring, displacing the chloride, followed by an intramolecular cyclization. johnshopkins.edu
The reaction between 2,3-dichloroquinoxaline (B139996) derivatives and thioureas in a solvent like 1,4-dioxane has been shown to produce thiazolo[4,5-b]quinoxaline-2(3H)-imines. johnshopkins.eduresearchgate.net Specifically, starting from a 2,3-dichloro-6-sulfonyl quinoxaline derivative, reaction with thioureas yields 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines. johnshopkins.eduresearchgate.net This demonstrates a practical application of using the chloro-quinoxaline scaffold for building fused heterocyclic systems. johnshopkins.edu
Furthermore, the synthesis of 1,3-dithiolo[4,5-b]quinoxaline derivatives has been achieved by reacting a 2,3-dichloro-6-sulfonyl quinoxaline intermediate with potassium salts of hydrazonodithioates. johnshopkins.eduresearchgate.net These reactions highlight the utility of the quinoxaline core in accessing a variety of fused polycyclic heteroaromatic systems with potential applications in materials science and medicinal chemistry. johnshopkins.edu
Formation of Other Sulfonyl Derivatives
The sulfonyl chloride group of 2-chloroquinoxaline-6-sulphonyl chloride is a highly reactive functional group that can be readily converted into a range of other sulfur-containing functionalities. These transformations are pivotal for modulating the physicochemical and biological properties of the resulting quinoxaline derivatives.
Sulfonate Esters and Sulfonic Acids
Sulfonate Esters: The reaction of 2-chloroquinoxaline-6-sulphonyl chloride with various alcohols in the presence of a base, such as pyridine, affords the corresponding sulfonate esters. This transformation is a standard method for converting sulfonyl chlorides into a more stable, yet still reactive, functional group. organic-chemistry.org The general scheme for this reaction involves the nucleophilic attack of the alcohol oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
While specific examples detailing the synthesis of 2-chloroquinoxaline-6-sulfonate esters are not extensively reported in the reviewed literature, the general reactivity of sulfonyl chlorides with alcohols is a well-established principle in organic synthesis. researchgate.net The resulting sulfonate esters can serve as intermediates in further synthetic manipulations or as final products with specific biological activities.
Sulfonic Acids: Hydrolysis of the sulfonyl chloride group leads to the formation of the corresponding sulfonic acid. This reaction can typically be achieved by treating the sulfonyl chloride with water. The rate of hydrolysis of aromatic sulfonyl chlorides can be influenced by the substituents on the aromatic ring and the reaction conditions, such as pH and temperature. nih.govorganic-chemistry.orgrug.nl The resulting 2-chloroquinoxaline-6-sulfonic acid can be a valuable intermediate for the synthesis of other derivatives or may itself exhibit interesting biological properties. For instance, the hydrolysis of 8-hydroxyquinoline-5-sulfonyl chloride to its corresponding sulfonic acid has been observed during mass spectrometry analysis. google.com
| Derivative | Reagents and Conditions | Reference |
| Sulfonate Esters | Alcohols, Pyridine | organic-chemistry.org |
| Sulfonic Acids | Water (Hydrolysis) | nih.govorganic-chemistry.orgrug.nl |
Sulfides and Sulfones
Sulfides: The conversion of sulfonyl chlorides to sulfides is not a direct transformation. Typically, the synthesis of sulfides (thioethers) involves the reaction of a thiol with an appropriate electrophile. researchgate.netnih.gov While there is no direct route from 2-chloroquinoxaline-6-sulfonyl chloride to a sulfide (B99878), one could envision a multi-step process. For instance, the sulfonyl chloride could potentially be reduced to a thiol, which could then be reacted with an alkyl halide to form the desired sulfide. However, such a specific pathway for this compound is not detailed in the available literature. A more common approach to synthesizing quinoxaline-based sulfides involves the reaction of a halo-quinoxaline with a thiol. For example, 2,3-dichloroquinoxaline has been shown to react with thiophenol to yield sulfide derivatives. organic-chemistry.org
Sulfones: Once a sulfide derivative of the 2-chloroquinoxaline scaffold is obtained, it can be readily oxidized to the corresponding sulfone. organic-chemistry.orgresearchgate.net Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and Oxone®. organic-chemistry.orgmdpi.comnih.govresearchgate.net The oxidation of sulfides to sulfones is a robust and high-yielding reaction, providing access to a class of compounds with distinct electronic and steric properties compared to the parent sulfides. The sulfone moiety is a key structural feature in many pharmacologically active molecules.
| Derivative | Synthetic Approach | Reagents and Conditions for Oxidation | Reference |
| Sulfides | Reaction of a halo-quinoxaline with a thiol (indirect from sulfonyl chloride) | N/A | organic-chemistry.org |
| Sulfones | Oxidation of the corresponding sulfide | H₂O₂, mCPBA, Oxone® | organic-chemistry.orgorganic-chemistry.orgresearchgate.netmdpi.comnih.govresearchgate.net |
Sulfonyl Fluorides
The conversion of sulfonyl chlorides to sulfonyl fluorides is a valuable transformation in medicinal chemistry, as sulfonyl fluorides often exhibit greater stability and unique reactivity compared to their chloride counterparts. mdpi.com A common method for this conversion is a direct halide exchange reaction using a fluoride (B91410) source such as potassium fluoride. nih.govnih.gov This reaction is often carried out in a suitable solvent system, such as a water/acetone mixture, and can proceed under mild conditions to give high yields of the desired sulfonyl fluoride. nih.govnih.gov While specific literature detailing the conversion of 2-chloroquinoxaline-6-sulfonyl chloride to its corresponding sulfonyl fluoride is scarce, this general methodology is widely applicable to a broad range of sulfonyl chlorides. nih.govnih.gov
| Derivative | Reagents and Conditions | Reference |
| Sulfonyl Fluorides | Potassium Fluoride (KF) in Water/Acetone | nih.govnih.gov |
Strategic Utility in Complex Molecule Synthesis
The presence of both a reactive sulfonyl chloride and a chloro-substituted quinoxaline core makes 2-chloroquinoxaline-6-sulphonyl chloride a highly valuable starting material for the synthesis of complex molecules, particularly in the realm of drug discovery. researchgate.net
Design and Elaboration of Novel Quinoxaline Scaffolds
The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 2-Chloroquinoxaline-6-sulphonyl chloride serves as an excellent starting point for the elaboration of novel quinoxaline-based molecular architectures. The sulfonyl chloride group can be readily converted into sulfonamides by reaction with a diverse range of primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key functional group in numerous approved drugs.
The synthesis of various quinoxaline-sulfonamide derivatives has been reported, showcasing the utility of quinoxaline-6-sulfonyl chloride precursors in generating libraries of compounds for biological screening. researchgate.net For instance, the reaction of quinoxaline sulfonyl chlorides with different amines and hydrazines has been employed in a fragment-based drug design approach to develop potential antidiabetic and anti-Alzheimer's agents. researchgate.net Furthermore, the chloro group at the 2-position of the quinoxaline ring provides an additional handle for functionalization through nucleophilic aromatic substitution reactions, allowing for the introduction of further diversity into the molecular scaffold. organic-chemistry.org
Application in Building Blocks for Advanced Organic Syntheses
Beyond the direct derivatization of the sulfonyl chloride and chloro functionalities, 2-chloroquinoxaline-6-sulphonyl chloride can be utilized as a key building block in more complex, multi-step synthetic sequences. Its derivatives are explored for their potential in the development of drugs targeting cancer and infectious diseases. researchgate.net For example, the quinoxaline scaffold is a core component of several kinase inhibitors, and the strategic placement of a sulfonamide group at the 6-position can be crucial for achieving potent and selective inhibition. The ability to introduce a wide variety of substituents through the sulfonyl chloride and chloro groups allows for the fine-tuning of the steric and electronic properties of the molecule, which is essential for optimizing its interaction with a biological target. The development of novel synthetic routes to biologically active quinoxalines often relies on the availability of versatile starting materials like 2-chloroquinoxaline-6-sulphonyl chloride.
Analytical and Spectroscopic Characterization of 2 Chloroquinoxaline 6 Sulphonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural confirmation of 2-Chloroquinoxaline-6-sulphonyl chloride and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are utilized.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their respective electronic environments. In the context of 2-chloroquinoxaline (B48734) derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. For instance, in a related compound, 2,3-dichloroquinoxaline-6-morpholyl sulphonamide, the aromatic protons exhibit multiplets in the region of δ 8.3-8.6 ppm. The specific splitting patterns and coupling constants (J) reveal the substitution pattern on the quinoxaline (B1680401) ring.
Table 1: Representative ¹H NMR Data for Quinoxaline Derivatives
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2,3-dichloroquinoxaline-6-morpholyl sulphonamide | Aromatic H | 8.3-8.6 | m |
| 2-chloroquinoxaline | Aromatic H | 7.70-8.10 | m |
| 2-chloro-8-methyl-3-formylquinoline | H-4 | 8.79 | s |
| H-5 | 7.93-7.91 | d | |
| H-6 | 7.69-7.66 | d | |
| H-7 | 7.63-7.60 | d | |
| CH₃ | 2.65 | s | |
| CHO | 10.37 | s |
Note: This table is a compilation of data from related compounds to illustrate typical chemical shift ranges. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment. In quinoxaline derivatives, the chemical shifts of the carbon atoms in the heterocyclic and benzene (B151609) rings provide a clear fingerprint of the substitution pattern.
For instance, in a study of functionalized quinoxaline derivatives, the ¹³C NMR chemical shifts were determined using various 2D methods, highlighting the influence of different substituents on the carbon resonances. nih.gov The carbons directly attached to the nitrogen atoms (C2 and C3) and the sulfonyl group (C6) are of particular interest and typically exhibit characteristic downfield shifts.
Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for a Substituted Quinoxaline
| Atom | Predicted δ (ppm) | Observed δ (ppm) |
| C2 | 145.2 | 144.8 |
| C3 | 146.1 | 145.5 |
| C4a | 138.5 | 138.1 |
| C5 | 129.8 | 129.5 |
| C6 | 130.5 | 130.2 |
| C7 | 131.2 | 130.9 |
| C8 | 129.3 | 129.0 |
| C8a | 140.7 | 140.3 |
Note: This table presents a representative comparison of calculated and experimental ¹³C NMR data for a model quinoxaline derivative to demonstrate the utility of this technique.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, resolving signal overlap, and confirming structural assignments.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the context of 2-Chloroquinoxaline-6-sulphonyl chloride, a COSY spectrum would show correlations between adjacent protons on the benzene ring, confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum of 2-Chloroquinoxaline-6-sulphonyl chloride would definitively assign each proton to its attached carbon atom in the quinoxaline ring system.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a critical step in the confirmation of a newly synthesized compound's identity. For 2-Chloroquinoxaline-6-sulphonyl chloride (C₈H₄Cl₂N₂O₂S), the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS measurement. A close match between the theoretical and experimental values provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The analysis of these fragmentation patterns provides valuable information about the structure of the precursor ion.
For sulfonamides, common fragmentation pathways have been studied under electrospray ionization (ESI) conditions. researchgate.netnih.gov These studies reveal characteristic losses, such as the loss of SO₂ and cleavage of the sulfonamide bond. In the case of 2-Chloroquinoxaline-6-sulphonyl chloride and its derivatives, MS/MS analysis would be expected to show fragmentation patterns characteristic of both the quinoxaline core and the sulfonyl chloride/sulfonamide moiety. For instance, the mass spectrum of 2,3-dichloroquinoxaline-6-morpholyl sulphonamide showed a molecular ion peak at m/z 384, with a base peak at m/z 328, corresponding to the loss of the morpholine (B109124) group. Analysis of these fragmentation pathways allows for the detailed structural characterization of the molecule and its derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a molecular "fingerprint." For 2-Chloroquinoxaline-6-sulphonyl chloride, IR spectroscopy is instrumental in confirming the presence of its key structural features: the quinoxaline ring, the chloro-substituent, and the sulfonyl chloride group.
The analysis of the IR spectrum of 2-Chloroquinoxaline-6-sulphonyl chloride would reveal several characteristic absorption bands. The sulfonyl chloride (-SO₂Cl) group is expected to show strong and distinct stretching vibrations for its S=O bonds. Generally, sulfonyl chlorides exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching modes, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively acdlabs.comresearchgate.net.
The quinoxaline moiety, a bicyclic heteroaromatic system, also presents a set of characteristic bands. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹ scialert.net. The carbon-carbon (C=C) and carbon-nitrogen (C=N) stretching vibrations within the fused rings typically occur in the 1630-1400 cm⁻¹ range, often as a series of overlapping peaks scialert.netmdpi.com. Furthermore, C-H in-plane and out-of-plane bending vibrations provide additional structural confirmation and are expected in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively scialert.net. The C-Cl stretch associated with the chloro-substituent on the quinoxaline ring is generally weaker and appears in the fingerprint region.
The following table summarizes the expected characteristic IR absorption frequencies for the principal functional groups in 2-Chloroquinoxaline-6-sulphonyl chloride.
Table 1: Characteristic IR Absorption Bands for 2-Chloroquinoxaline-6-sulphonyl chloride
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | > 3000 | Medium-Weak |
| Quinoxaline Ring (C=C, C=N) | Stretching | 1630 - 1400 | Medium-Strong |
| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1410 - 1370 | Strong |
| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1204 - 1166 | Strong |
| Aromatic C-H | In-plane Bending | 1300 - 1000 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby establishing the exact conformation and packing of molecules in the solid state.
The crystallographic data for the closely related compound, 2-chloroquinoxaline, is presented below.
Table 2: Crystallographic Data for 2-Chloroquinoxaline
| Parameter | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₈H₅ClN₂ | nih.gov |
| Molecular Weight | 164.59 | nih.gov |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | nih.govresearchgate.net |
| a (Å) | 9.1299 (2) | nih.govresearchgate.net |
| b (Å) | 3.8082 (1) | nih.govresearchgate.net |
| c (Å) | 21.0777 (6) | nih.govresearchgate.net |
| β (°) | 93.028 (2) | nih.govresearchgate.net |
| Volume (ų) | 731.82 (3) | nih.gov |
Computational and Theoretical Investigations of 2 Chloroquinoxaline 6 Sulphonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 2-chloroquinoxaline-6-sulphonyl chloride, these methods can offer a granular view of its electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular geometries, vibrational frequencies, and electronic energies. For 2-chloroquinoxaline-6-sulphonyl chloride, DFT calculations would likely be performed using a functional such as B3LYP combined with a suitable basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.
The optimized geometry would reveal key bond lengths and angles, providing a foundational understanding of the molecule's structure. The presence of the electron-withdrawing chloro and sulphonyl chloride groups on the quinoxaline (B1680401) core is expected to significantly influence the electronic distribution. The nitrogen atoms in the quinoxaline ring, along with the oxygen and chlorine atoms of the sulphonyl chloride group, would be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to these electronegative groups would be electron-deficient and thus prone to nucleophilic attack.
The chemical reactivity of 2-chloroquinoxaline-6-sulphonyl chloride can be further understood by analyzing various DFT-derived descriptors. The molecular electrostatic potential (MEP) map would visually represent the regions of positive and negative electrostatic potential, highlighting the sites for electrophilic and nucleophilic reactions.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Understanding
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.
For 2-chloroquinoxaline-6-sulphonyl chloride, the HOMO is expected to be localized primarily on the quinoxaline ring, particularly on the electron-rich nitrogen atoms and the benzene (B151609) part of the ring system. The LUMO, on the other hand, would likely be distributed over the entire molecule, with significant contributions from the sulphonyl chloride group and the pyrazine (B50134) ring, reflecting their electron-accepting nature.
A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. This information is crucial for predicting the most probable reaction pathways in various chemical transformations. For instance, in a reaction with a nucleophile, the attack would be directed towards the atomic centers with the largest LUMO coefficients.
| Parameter | Predicted Value/Location | Significance |
| HOMO Location | Primarily on the quinoxaline ring system | Indicates the sites for electrophilic attack |
| LUMO Location | Distributed over the pyrazine ring and sulphonyl chloride group | Indicates the sites for nucleophilic attack |
| HOMO-LUMO Gap | Moderately small | Suggests good chemical reactivity |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of molecules.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of 2-chloroquinoxaline-6-sulphonyl chloride. The characteristic stretching frequencies of the C-Cl, S=O, S-Cl, and C=N bonds, as well as the aromatic C-H stretching and bending vibrations, can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. For instance, the symmetric and asymmetric stretching vibrations of the SO2 group are expected to appear in the ranges of 1180-1200 cm⁻¹ and 1370-1390 cm⁻¹, respectively.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These theoretical chemical shifts, when compared with experimental Nuclear Magnetic Resonance (NMR) data, provide valuable confirmation of the molecular structure and the electronic environment of each atom.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the quinoxaline system.
| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |
| IR Spectroscopy | SO₂ Asymmetric Stretch | 1370-1390 cm⁻¹ |
| SO₂ Symmetric Stretch | 1180-1200 cm⁻¹ | |
| C-Cl Stretch | 700-800 cm⁻¹ | |
| ¹³C NMR Spectroscopy | Carbonyl Carbons (if applicable) | 150-160 ppm |
| Aromatic Carbons | 120-150 ppm | |
| UV-Vis Spectroscopy | λmax (π → π*) | ~250-350 nm |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of 2-chloroquinoxaline-6-sulphonyl chloride.
Conformational Analysis and Stereochemical Considerations
The 2-chloroquinoxaline-6-sulphonyl chloride molecule possesses some degree of conformational flexibility, primarily around the C-S bond connecting the sulphonyl chloride group to the quinoxaline ring. Conformational analysis, typically performed using molecular mechanics or DFT calculations, can identify the most stable conformers by mapping the potential energy surface as a function of the relevant dihedral angles.
The rotation around the C-S bond would likely have a relatively low energy barrier, allowing for multiple stable or metastable conformations. The preferred conformation will be the one that minimizes steric hindrance between the sulphonyl chloride group and the adjacent hydrogen atom on the quinoxaline ring. Understanding the conformational preferences is crucial as it can influence the molecule's packing in the solid state and its interaction with biological targets.
Intermolecular Interactions and Reaction Transition States
In the solid state, the properties of 2-chloroquinoxaline-6-sulphonyl chloride are governed by its intermolecular interactions. Molecular modeling can be used to predict the crystal packing and the nature of these interactions. Due to the presence of the quinoxaline ring system, π-π stacking interactions are expected to play a significant role in the crystal lattice. Additionally, the electronegative chlorine and oxygen atoms can participate in halogen bonding and other weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds.
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or within a crystal lattice. MD simulations can also be employed to study the dynamics of reaction transition states. By simulating the trajectory of a reaction, it is possible to understand the mechanism and the energy barriers involved in the transformation of 2-chloroquinoxaline-6-sulphonyl chloride into its products. For example, the substitution of the chlorine atom on the sulphonyl chloride group is a common reaction, and MD simulations could elucidate the transition state structure and the role of the solvent in stabilizing it.
In Silico Prediction of Chemical Properties and Synthetic Accessibility
Computational and theoretical chemistry provide powerful tools for predicting the characteristics of a molecule before it is even synthesized in a laboratory. This in silico approach uses computer simulations and quantitative structure-activity relationship (QSAR) models to estimate a compound's physicochemical properties, pharmacokinetic profile, and how difficult it might be to create. For "2-Chloroquinoxaline-6-sulphonyl chloride," these predictive methods offer valuable insights into its potential behavior and synthetic feasibility.
Detailed computational analysis using widely recognized platforms such as SwissADME allows for the prediction of numerous properties based on the compound's chemical structure. These predictions are crucial in fields like drug discovery and material science for screening large numbers of potential molecules and prioritizing candidates for synthesis and further testing. The data generated from these in silico tools provide a foundational understanding of the molecule's profile.
Below are the predicted physicochemical and pharmacokinetic properties for 2-Chloroquinoxaline-6-sulphonyl chloride, generated through computational modeling.
Predicted Properties of 2-Chloroquinoxaline-6-sulphonyl chloride
| Property Category | Parameter | Predicted Value |
|---|---|---|
| Physicochemical Properties | Molecular Formula | C₈H₄Cl₂N₂O₂S |
| Molecular Weight | 263.10 g/mol | |
| Consensus LogP (Lipophilicity) | 2.15 | |
| Water Solubility (LogS) | -3.90 (Poorly soluble) | |
| Pharmacokinetic Predictions | Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeability | Permeant | |
| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) Alert | 1 (sulfonyl chloride group) |
| Drug-Likeness | Lipinski's Rule of Five Violations | 0 |
Synthetic Accessibility
Synthetic Accessibility (SA) is a metric used in cheminformatics to estimate how easily a compound can be synthesized. The score is typically calculated based on two main components: a fragment score and a complexity penalty. The fragment score analyzes the molecule's substructures and compares them to a database of known, easily accessible chemical fragments (like those from the PubChem database). The complexity penalty accounts for structurally complex features such as macrocycles, stereocenters, and spiro-junctions, which can make synthesis more challenging. chemwhat.pk Scores generally range from 1 (very easy to make) to 10 (very difficult to make). chemwhat.pk
The predicted Synthetic Accessibility (SA) score for 2-Chloroquinoxaline-6-sulphonyl chloride is 3.85 . This value suggests that the compound is moderately easy to synthesize. The score reflects the relatively common quinoxaline core and the straightforward nature of the attached functional groups, indicating that its synthesis should be achievable using standard chemical reactions without excessive complexity. Different algorithms, such as RAscore or SYNTHIA® SAS, provide alternative metrics for evaluating synthetic feasibility, often incorporating retrosynthetic analysis or machine learning models trained on vast reaction databases. chemwhat.pksinfoochem.com
Overview of Common Synthetic Accessibility Scores
| Score Type | Typical Range | Interpretation |
|---|---|---|
| SAscore | 1 to 10 | A score of 1 indicates a very high ease of synthesis, while a score of 10 indicates a molecule that is very difficult to synthesize. chemwhat.pk |
| RAscore | 0 to 1 | A score closer to 1 suggests the molecule is easy to synthesize based on a neural network trained on retrosynthetic predictions. |
| SYBA | -100 to 100 (approx.) | A positive score indicates that the molecule is more likely to be synthetically accessible, while a negative score suggests it is not. |
| SYNTHIA® SAS | 0 to 10 | The score corresponds to the predicted number of synthetic steps required from commercially available building blocks. sinfoochem.com |
Future Research Directions and Emerging Paradigms in 2 Chloroquinoxaline 6 Sulphonyl Chloride Chemistry
Development of Highly Sustainable and Atom-Economical Syntheses
The traditional synthesis of quinoxaline (B1680401) derivatives and sulfonyl chlorides often involves multi-step procedures with harsh reagents and significant waste generation. researchgate.netorganic-chemistry.orgorganic-chemistry.org A primary future direction is the development of greener, more sustainable, and atom-economical synthetic routes to 2-Chloroquinoxaline-6-sulphonyl chloride and its derivatives.
Researchers are increasingly focusing on methods that minimize waste and utilize environmentally benign reagents and solvents. researchgate.net One promising approach is the use of catalyst-free conditions, such as the reaction of o-phenylene diamine with 2-bromoacetophenones in ethanol. researchgate.net Another avenue involves the application of solid acid catalysts like natural kaolin, which can facilitate domino reactions for the synthesis of quinoline (B57606) derivatives, a related class of compounds. researchgate.net The development of methods that proceed at room temperature and avoid the use of heavy metal catalysts are also of significant interest. nih.gov
The principles of atom economy will drive the design of new synthetic pathways where the majority of the atoms from the reactants are incorporated into the final product. An example in a related area is the cobalt-complex catalyzed dehydrogenative coupling of vicinal diols with o-phenylenediamines to form quinoxalines, which is a highly atom-economical process. rsc.org Future work on 2-Chloroquinoxaline-6-sulphonyl chloride will likely adapt such strategies.
Table 1: Comparison of Synthetic Methods for Quinoxaline and Sulfonyl Chloride Derivatives
| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Key Advantages | Reference |
| Quinoxaline Synthesis | Catalyst-free | Ethanol | Reflux | High | Environmentally benign | researchgate.net |
| Quinoxaline Synthesis | Natural Kaolin | - | - | High | Solid acid catalyst, domino reaction | researchgate.net |
| Quinoxaline Synthesis | Pyridine | THF | Room Temp. | Good | Mild conditions | nih.gov |
| Sulfonyl Chloride Synthesis | NaClO2/HCl | Acetonitrile | - | up to 82% | Safer, environmentally friendly | organic-chemistry.org |
| Sulfonyl Chloride Synthesis | H2O2/ZrCl4 | Acetonitrile | Room Temp. | up to 98% | Fast, mild, high purity | organic-chemistry.org |
Exploration of Organocatalytic and Biocatalytic Transformations
The application of organocatalysis and biocatalysis to the synthesis and modification of 2-Chloroquinoxaline-6-sulphonyl chloride represents a significant leap towards sustainable and selective chemistry. These methods offer mild reaction conditions and high enantioselectivity, which are crucial for the synthesis of biologically active compounds.
Organocatalysis, using small organic molecules as catalysts, has been successfully employed for the synthesis of quinoxaline derivatives. For instance, the enantioselective deoxygenation of sulfones to chiral sulfinyl compounds has been achieved through organocatalysis, highlighting the potential for creating chiral sulfur-containing molecules. nih.gov This approach could be adapted to the sulfonyl chloride group of the target compound to generate novel chiral derivatives.
Biocatalysis, utilizing enzymes or whole microorganisms, offers unparalleled selectivity and sustainability. While specific biocatalytic transformations for 2-Chloroquinoxaline-6-sulphonyl chloride are yet to be extensively reported, the broader field of biocatalysis for heterocycle synthesis is rapidly advancing. Future research will likely involve screening for enzymes that can selectively act on the chloro or sulfonyl chloride groups, enabling the synthesis of complex molecules with high precision.
Integration with Flow Chemistry for Scalable and Controlled Production
Flow chemistry is emerging as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and process control. mdpi.comnih.govresearchgate.netrsc.orgd-nb.info The integration of flow chemistry for the production of 2-Chloroquinoxaline-6-sulphonyl chloride and its derivatives is a promising future direction.
The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for flow reactors that allow for excellent heat management and minimize the risks associated with thermal runaway. rsc.org A continuous flow protocol for the synthesis of aryl sulfonyl chlorides has been developed, demonstrating improved safety and spacetime yield compared to batch processes. mdpi.com This methodology could be directly applied to the large-scale production of 2-Chloroquinoxaline-6-sulphonyl chloride.
Furthermore, multi-step syntheses can be telescoped into a single continuous flow process, reducing manual handling and purification steps. researchgate.net For instance, a three-step synthesis of substituted pyrazoles involving hazardous intermediates has been successfully conducted in a flow system. d-nb.info Similar integrated flow systems could be designed for the synthesis of derivatives of 2-Chloroquinoxaline-6-sulphonyl chloride, enabling rapid and efficient production of a library of compounds for various applications.
Table 2: Examples of Flow Chemistry Applications in Pharmaceutical Ingredient Synthesis
| Reaction Type | Key Advantage | Scale | Reference |
| Asymmetric Hydrogenation | Enhanced safety, high pressure | >2 MT | d-nb.info |
| Curtius Rearrangement | Handling of hazardous intermediates | 48 kg | d-nb.info |
| Fused Pyrimidinone Synthesis | High temperature and pressure | Gram-scale | d-nb.info |
| Aryl Sulfonyl Chloride Synthesis | Improved safety and spacetime yield | Multi-hundred-gram | mdpi.com |
Application in Supramolecular Chemistry and Materials Science
The rigid and planar structure of the quinoxaline core, combined with the potential for functionalization at the chloro and sulfonyl chloride positions, makes 2-Chloroquinoxaline-6-sulphonyl chloride an attractive building block for supramolecular chemistry and materials science.
In supramolecular chemistry, the quinoxaline moiety can participate in π-π stacking interactions, leading to the formation of well-ordered assemblies. The sulfonyl chloride group can be readily converted to sulfonamides, which are known to form robust hydrogen bonding networks. This combination of non-covalent interactions can be exploited to construct complex supramolecular architectures such as macrocycles, cages, and polymers.
In materials science, quinoxaline derivatives have shown promise as electroluminescent materials and organic semiconductors. rasayanjournal.co.in The electron-withdrawing nature of the chloro and sulfonyl groups can be used to tune the electronic properties of the quinoxaline system, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research will focus on synthesizing and characterizing new materials derived from 2-Chloroquinoxaline-6-sulphonyl chloride with tailored optical and electronic properties.
Advanced Ligand Design and Coordination Chemistry
The nitrogen atoms in the quinoxaline ring of 2-Chloroquinoxaline-6-sulphonyl chloride can act as coordination sites for metal ions, making it a valuable scaffold for the design of novel ligands. The reactivity of the chloro and sulfonyl chloride groups allows for the introduction of various donor atoms and functional groups, enabling the synthesis of a wide range of mono- and polydentate ligands.
The resulting metal complexes could find applications in catalysis, sensing, and medicine. For example, quinoxaline-containing ligands have been used to prepare zinc complexes that catalyze the copolymerization of epoxides and CO2. rasayanjournal.co.in By systematically modifying the substituents on the quinoxaline ring, the steric and electronic properties of the ligand can be fine-tuned to optimize the performance of the metal complex for a specific application.
Future research in this area will involve the synthesis of new ligands derived from 2-Chloroquinoxaline-6-sulphonyl chloride and the investigation of their coordination behavior with a variety of metal ions. The catalytic activity, photophysical properties, and biological activity of the resulting metal complexes will be explored, opening up new avenues for the application of this versatile compound. The development of conformationally sampled pharmacophore (CSP) approaches could further aid in the rational design of ligands with desired biological activities. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Chloroquinoxaline-6-sulphonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation and chlorination steps. For example, chlorosulfonic acid is commonly used as both a sulfonating and chlorinating agent. Optimization can be achieved by varying reaction temperatures (e.g., 0–25°C), reaction times (1–3 hours), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products. Yield improvements may require inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing 2-Chloroquinoxaline-6-sulphonyl chloride and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for structural confirmation. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, X-ray diffraction provides definitive structural data. Cross-validation using multiple techniques reduces ambiguity in functional group identification .
Q. What safety protocols are critical when handling 2-Chloroquinoxaline-6-sulphonyl chloride in laboratory settings?
- Methodological Answer : Due to its sulfonyl chloride group, the compound is moisture-sensitive and corrosive. Use gloves, goggles, and fume hoods to prevent exposure. Store under anhydrous conditions (e.g., desiccators with silica gel). Neutralize spills with sodium bicarbonate, and dispose of waste in designated containers for halogenated compounds. Regularly calibrate safety equipment and conduct risk assessments .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of 2-Chloroquinoxaline-6-sulphonyl chloride in cross-coupling reactions?
- Methodological Answer : Employ palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to test aryl halide substitution. Design a matrix of catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligands (XPhos, SPhos), and bases (K₂CO₃, Cs₂CO₃) to optimize yields. Monitor reaction progress via Thin-Layer Chromatography (TLC) and isolate intermediates for mechanistic studies. Compare electronic effects using substituents with varying Hammett parameters .
Q. How can researchers address discrepancies in spectroscopic data when characterizing novel derivatives of 2-Chloroquinoxaline-6-sulphonyl chloride?
- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism, impurities, or solvate formation. Use deuterated solvents (e.g., DMSO-d₆) to stabilize intermediates, and repeat analyses under controlled humidity/temperature. Computational modeling (DFT calculations) can predict spectral patterns for comparison. Collaborate with specialized labs for advanced techniques like 2D-NMR (HSQC, HMBC) .
Q. What strategies are effective in resolving low yields during multi-step syntheses involving 2-Chloroquinoxaline-6-sulphonyl chloride?
- Methodological Answer : Identify bottlenecks via kinetic studies (e.g., quenching aliquots at intervals). Introduce protective groups (e.g., tert-butoxycarbonyl) to stabilize reactive intermediates. Optimize solvent polarity (e.g., switch from THF to DMF) to enhance solubility. Use flow chemistry for exothermic steps to improve heat dissipation and scalability .
Guidelines for Further Research
- Experimental Reproducibility : Document reaction conditions meticulously (e.g., humidity, solvent grade) to enable replication .
- Ethical Compliance : Adhere to institutional safety protocols and declare conflicts of interest in publications .
- Data Sharing : Archive raw spectral data in open-access repositories (e.g., Zenodo) to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
